![molecular formula C19H14ClN5O2S B2635017 N-(3-chloro-4-methylphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide CAS No. 1251573-10-0](/img/structure/B2635017.png)
N-(3-chloro-4-methylphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide
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Overview
Description
N-(3-chloro-4-methylphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a useful research compound. Its molecular formula is C19H14ClN5O2S and its molecular weight is 411.86. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-methylphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-methylphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Derivative Formation
Nucleophilic Substitution for Novel Derivatives : The compound has been used in the synthesis of previously unknown 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridine derivatives through nucleophilic substitution with various amines and cyclic amides, demonstrating its versatility as a synthetic intermediate (Palamarchuk et al., 2019).
Thieno-Fused Bicyclic Compounds Synthesis : It's been involved in the synthesis of new thieno-fused bicyclic compounds, emphasizing its role in creating structurally diverse molecules for potential applications in material science or pharmacology (Mabkhot et al., 2015).
Formation of N-Derivatives : The compound serves as a precursor for the formation of N-derivatives of cytisine, anabasine, and salsoline alkaloids, indicating its utility in alkaloid chemistry (Palamarchuk et al., 2019).
Biological Activity
Antitumor Activity : Some derivatives of this compound have shown potent anticancer activity, comparable to that of doxorubicin, on human cancer cell lines, suggesting its potential in anticancer drug development (Hafez & El-Gazzar, 2017).
Antimicrobial and Antituberculosis Activity : Certain derivatives have demonstrated good antibacterial, antifungal, and antituberculosis activity, highlighting its potential in developing new antimicrobial agents (Soni & Patel, 2017).
Fungicidal and Insecticidal Activity : Some synthesized derivatives have exhibited moderate to weak fungicidal and insecticidal activity, indicating possible applications in agriculture or pest control (Chen & Shi, 2008).
Mechanism of Action
Action Environment
Environmental factors play a crucial role in drug efficacy and stability. Temperature, pH, and humidity affect its chemical stability during storage and transportation. Additionally, interactions with other medications or dietary components may impact its effectiveness.
: Sigma-Aldrich: N-(3-CHLORO-4-METHYLPHENYL)-4-METHYLBENZAMIDE : Sigma-Aldrich: N-(4-METHYLPHENYL)-3-PHENYLACRYLAMIDE : Sigma-Aldrich: N-(3-CHLORO-P-TOLYL)-4-METHYLBENZYLAMINE
properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(7-oxo-3-pyridin-4-yl-[1,2]thiazolo[4,5-d]pyrimidin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN5O2S/c1-11-2-3-13(8-14(11)20)23-15(26)9-25-10-22-17-16(12-4-6-21-7-5-12)24-28-18(17)19(25)27/h2-8,10H,9H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSLRPPRNMXHDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SN=C3C4=CC=NC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide |
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